molecular formula C15H15N3O2 B1681204 Tacedinaline CAS No. 112522-64-2

Tacedinaline

Cat. No. B1681204
Key on ui cas rn: 112522-64-2
M. Wt: 269.30 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
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Patent
US05137918

Procedure details

The N-(2'-nitrophenyl)-4-acetylaminobenzamide used as starting material is prepared as follows: 41.3 g (0.33 mole) oxalyl chloride are added dropwise at 0°-5° C., with the exclusion of moisture, to a solution of 60.3 g (0.83 mole) dimethylformamide in 1.5 L dry ethyl acetate. After stirring for 30 minutes at this temperature, 44.8 g (0.25 mole) 4-acetamidobenzoic acid, together with 27.7 g (0.35 mole) pyridine, are added thereto and the ice bath is removed. After stirring for 3 hours at ambient temperature, the reaction mixture is mixed with a solution of 38 g (0.28 mole) o-nitroaniline and 27.7 g (0.35 mole) pyridine in 30 mL dry ethyl acetate. After stirring for 15 hours at ambient temperature, the reaction mixture is mixed with 500 mL 1N aqueous sodium hydroxide solution, the phases are separated and the aqueous phase is shaken out three times with 150 mL amounts of ethyl acetate. The combined organic phases are washed neutral with water, dried over anhydrous sodium sulfate, and concentrated to about one-third. The precipitate obtained is filtered off with suction and purified either by recrystallization or by column chromatography. Yield 15 g (20% of theory); m.p. 205.8° C.
Name
N-(2'-nitrophenyl)-4-acetylaminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Three
Quantity
27.7 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Quantity
27.7 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:22])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:21])[CH3:20])=[CH:14][CH:13]=1)([O-])=O.C(Cl)(=O)C(Cl)=O.CN(C)C=O.C(NC1C=CC(C(O)=O)=CC=1)(=O)C.N1C=CC=CC=1.[N+](C1C=CC=CC=1N)([O-])=O.[OH-].[Na+]>C(OCC)(=O)C>[NH:18]([C:15]1[CH:14]=[CH:13][C:12]([C:11]([NH:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[O:22])=[CH:17][CH:16]=1)[C:19]([CH3:20])=[O:21] |f:6.7|

Inputs

Step One
Name
N-(2'-nitrophenyl)-4-acetylaminobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC(C1=CC=C(C=C1)NC(C)=O)=O
Step Two
Name
Quantity
41.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60.3 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
44.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
38 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
After stirring for 15 hours at ambient temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
STIRRING
Type
STIRRING
Details
the aqueous phase is shaken out three times with 150 mL amounts of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about one-third
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
purified either by recrystallization or by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N(C(=O)C)C1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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